2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)-

Description

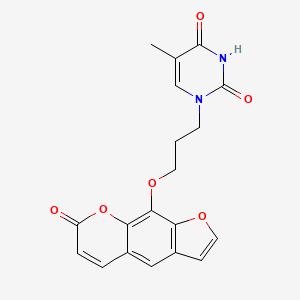

The compound 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)- (CAS: 78497-53-7) is a structurally complex pyrimidinedione derivative. Its core consists of a pyrimidinedione ring substituted with a methyl group at position 5 and a 3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl chain at position 1 . The furobenzopyran moiety introduces a fused bicyclic system, which may enhance rigidity and influence binding interactions in biological systems.

Properties

CAS No. |

78497-51-5 |

|---|---|

Molecular Formula |

C19H16N2O6 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

5-methyl-1-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H16N2O6/c1-11-10-21(19(24)20-18(11)23)6-2-7-25-17-15-13(5-8-26-15)9-12-3-4-14(22)27-16(12)17/h3-5,8-10H,2,6-7H2,1H3,(H,20,23,24) |

InChI Key |

GUTMVLOMRYXGMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s furochromen moiety is known to interact with DNA, leading to the formation of cross-links that can inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancerous cells.

Comparison with Similar Compounds

(i) Substituent-Driven Activity

- Anti-HIV Agents : HEPT derivatives (e.g., compound XXI) demonstrate that 1,3-disubstitution on the pyrimidinedione core enhances binding to HIV-1 reverse transcriptase. The target compound’s furobenzopyran group may similarly engage hydrophobic pockets in viral enzymes, though this requires validation .

- Antiviral Sugar Moieties: FMAU’s 2-fluoro-arabinofuranosyl group improves metabolic stability and uptake in viral-infected cells, contrasting with the target compound’s furobenzopyran-oxypropyl chain, which may alter solubility and tissue distribution .

- Herbicidal Activity : Bromacil’s bromo and alkyl substituents enable herbicide action via inhibition of photosynthesis. The target compound lacks these groups, suggesting divergent applications .

(ii) Physicochemical Properties

- The furobenzopyran moiety in the target compound likely increases molecular weight and rigidity compared to simpler derivatives like Bromacil (MW 261.12) or CAS 831220-22-5 (MW 224.30). This could reduce bioavailability but enhance target specificity .

- Fluorine in FMAU improves membrane permeability, whereas the target compound’s oxygen-rich furobenzopyran may enhance hydrogen-bonding interactions with proteins .

Research Implications and Gaps

- Optimization Challenges : Balancing the furobenzopyran group’s steric bulk with solubility remains a hurdle. Hybridization with smaller substituents (e.g., pyridinylmethyl in HEPT derivatives) could improve drug-likeness .

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)- (CAS No. 78497-53-7) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 382.37 g/mol. The structure features a pyrimidinedione core substituted with a furobenzopyran moiety, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives related to pyrimidinediones. For instance, compounds structurally similar to the target compound have shown significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. In vitro assays using the MTT method revealed that certain derivatives exhibited IC50 values as low as 17.83 μM against these cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 17.83 |

| Compound B | MCF-7 | 19.73 |

| Compound C | MDA-MB-231 | 20.33 |

Antioxidant and Antimicrobial Properties

In addition to anticancer effects, derivatives of pyrimidinediones have been assessed for their antioxidant and antimicrobial activities. For example, studies have shown that these compounds can scavenge free radicals effectively and inhibit microbial growth . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

Table 2: Antioxidant and Antimicrobial Activities

| Activity Type | Test Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity observed |

| Antimicrobial | Disk Diffusion Method | Inhibition zones against E. coli and S. aureus |

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary molecular docking studies suggest that the compound may interact with key enzymes involved in cancer cell proliferation and survival pathways. These interactions could lead to apoptosis in cancer cells and inhibition of tumor growth.

Case Studies

- Study on Antiproliferative Effects : A study conducted on a series of pyrimidine derivatives demonstrated their ability to inhibit proliferation in breast cancer cell lines through modulation of cell cycle regulators .

- Antioxidant Evaluation : Another research effort highlighted the antioxidant potential of similar compounds by measuring their ability to reduce oxidative stress markers in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.